molecular formula C9H8ClNO B076361 2-(4-Chloro-3-methoxyphenyl)acetonitrile CAS No. 13726-21-1

2-(4-Chloro-3-methoxyphenyl)acetonitrile

Cat. No.: B076361
CAS No.: 13726-21-1
M. Wt: 181.62 g/mol
InChI Key: XOSGKJSNVLAMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methoxyphenyl)acetonitrile, or 2C3MPN, is an organic compound with a wide range of applications in the scientific research field. This compound has been used in various studies for its potential to act as a catalyst or ligand in a variety of reactions. It can also be used as a reagent for the synthesis of other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2C3MPN.

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Kinetics of Elimination Reactions : The study of 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile revealed insights into dehydrochlorination reactions, highlighting the stability of cations influenced by electron-donating groups and the mass law effect in pure El reactions (Kumar & Balachandran, 2006).

  • Sonication Effects on Non-Radical Reactions : Research demonstrates that ultrasonic irradiation can significantly affect the kinetics of non-radical reactions in acetonitrile-water binary mixtures, suggesting a sonochemical influence beyond cavitation (Tuulmets et al., 2014).

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity of Compounds : A study presented a novel synthesis route for p-methoxyphenyl acetonitrile, showcasing its potential for industrial production due to the simplicity of the reaction route, cost-effectiveness, and high yield, demonstrating the importance of innovative synthetic methods in chemical research (Dao-min, 2011).

  • Nucleophilic Aromatic Substitution to Access Indolenines : Research described a unique aromatic substitution process to create indolenines from 2-(2-Methoxyphenyl)acetonitrile derivatives, underlining the method's broad functional group tolerance and its application in synthesizing natural products and dyes (Huber, Roesslein, & Gademann, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGKJSNVLAMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607460
Record name (4-Chloro-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-21-1
Record name 4-Chloro-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromomethyl-1-chloro-2-methoxy-benzene (68.5 g, 0.29 mol) in C2H5OH (90%, 500 mL) was added NaCN (28.5 g, 0.58 mol). The mixture was stirred at 60° C. overnight. Ethanol was evaporated and the residue was dissolved in H2O. The mixture was extracted with ethyl acetate (300 mL×3). The combined organic layers were washed with brine, dried over Na2SO4 and purified by column chromatography on silica gel (Petroleum Ether/EtOAc 30:1) to give 2-(4-chloro-3-methoxyphenyl)acetonitrile (25 g, 48%). 1H NMR (400 MHz, CDCl3) δ 7.36 (d, J=8 Hz, 1H), 6.88-6.84 (m, 2H), 3.92 (s, 3H), 3.74 (s, 2H). 13C NMR (100 MHz, CDCl3) δ 155.4, 130.8, 129.7, 122.4, 120.7, 117.5, 111.5, 56.2, 23.5.
Quantity
68.5 g
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.